molecular formula C22H17Cl2FN2O3S B2370641 2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 955542-01-5

2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2370641
CAS No.: 955542-01-5
M. Wt: 479.35
InChI Key: MPYBUJZAEJFDFV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates several pharmaceutically relevant motifs, including a tetrahydroquinoline core, a benzenesulfonamide group, and a dichlorobenzamide moiety. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential to modulate biological targets. For instance, tetrahydroquinoline derivatives have been explored as inhibitors of the nuclear receptor RORγt, a target for immune and inflammatory diseases . Furthermore, the integration of a sulfonyl group, as seen in the (4-fluorophenyl)sulfonyl component of this molecule, is a common feature in compounds with diverse bioactivities. Sulfonamide-containing molecules are a significant class in agrochemical and pharmaceutical research, with some 1,3,4-thiadiazole-sulfonamide hybrids demonstrating antiviral activity . The presence of the benzamide group also adds to the compound's research value, as this functional group is found in molecules studied for various therapeutic areas, including oncology . Researchers may find this compound particularly useful as a chemical intermediate or as a building block for developing bifunctional degraders, such as PROTACs, which are used to target proteins for degradation via the ubiquitin-proteasome pathway . This product is intended for research use only in a laboratory setting and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O3S/c23-15-4-10-20(24)19(12-15)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-5-16(25)6-9-18/h3-10,12-13H,1-2,11H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYBUJZAEJFDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of dichlorophenyl and fluorophenyl groups along with a tetrahydroquinoline moiety. Its molecular formula is C17H17Cl2FN2O2SC_{17}H_{17}Cl_2FN_2O_2S with a molecular weight of approximately 403.3 g/mol .

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Cholinesterase Inhibition : A study demonstrated that related compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disorders . The inhibition was measured using Ellman's spectrophotometric method, revealing IC50 values comparable to established inhibitors like tacrine.
  • Antitumor Activity : The introduction of electron-withdrawing groups such as fluorine on the sulfonamide moiety has been associated with enhanced antitumor activity. Compounds with similar structures have shown improved efficacy against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Values (µM)Reference
Acetylcholinesterase InhibitionEllman's Method0.5 - 5
Antitumor ActivityMTT Assay against HepG2 cells10 - 20
Anti-inflammatoryInhibition of TNF-alpha production15 - 25

Case Study 1: Cholinesterase Inhibition

In a study examining derivatives of tetrahydroacridine, compounds similar to the target molecule exhibited potent inhibition against both AChE and BChE. The most active derivative showed an IC50 value close to that of tacrine, suggesting potential for treating Alzheimer's disease .

Case Study 2: Antitumor Efficacy

A series of related compounds were tested for their ability to inhibit the proliferation of various cancer cell lines including HepG2 and DLD. The results indicated that modifications on the benzamide scaffold significantly enhanced cytotoxicity. The most promising compound demonstrated an IC50 value in the low micromolar range .

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes characteristic reactions of amides:

Reaction TypeConditionsProductsCatalysts/Reagents
HydrolysisAcidic (HCl/H₂O) or Basic (NaOH/EtOH)2,5-Dichlorobenzoic acid + 1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amineH⁺/OH⁻
ReductionLiAlH₄ in THFCorresponding amine (2,5-dichlorobenzylamine derivative)LiAlH₄
N-AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated benzamide derivativesAlkyl iodides/bromides

The electron-withdrawing sulfonyl group adjacent to the amide nitrogen increases its electrophilicity, accelerating hydrolysis under basic conditions.

Sulfonamide Group Reactivity

The -SO₂- moiety participates in:

Nucleophilic Substitution

  • At sulfur : Reacts with Grignard reagents (e.g., RMgX) to form sulfones or sulfonamides under anhydrous conditions.

  • At nitrogen : Deprotonation with strong bases (e.g., LDA) enables alkylation or acylation.

Hydrogen Bonding

The sulfonamide NH acts as a hydrogen bond donor, influencing crystal packing and biological target interactions (e.g., enzyme inhibition) .

Dichlorophenyl Reactivity

The 2,5-dichlorobenzamide subunit undergoes nucleophilic aromatic substitution (SNAr) at the para position to electron-withdrawing groups:

NucleophileConditionsProductYield (%)
MethoxideK₂CO₃, DMSO, 80°C2,5-Dichloro-4-methoxybenzamide derivative~60
AminesDIPEA, DMF, 120°C4-Amino-substituted analogs45–75
ThiolsEt₃N, MeCN, RT4-Sulfanyl derivatives50–65

The ortho chlorine sterically hinders substitution at the 2-position, favoring reactivity at C-4.

Tetrahydroquinoline Core Reactivity

The tetrahydroquinoline system exhibits:

  • Oxidation : With KMnO₄/H₂SO₄, the saturated ring aromatizes to quinoline, altering electronic properties.

  • Electrophilic Aromatic Substitution :

    • Nitration (HNO₃/H₂SO₄) occurs at C-5/C-8 positions.

    • Halogenation (Br₂/FeBr₃) favors C-6 due to sulfonamide-directed para substitution .

Cross-Coupling Reactions

The dichlorophenyl group participates in Suzuki-Miyaura couplings under Pd catalysis:

Boronic AcidCatalystLigandProduct (Substitution Site)Yield (%)
PhenylPd(PPh₃)₄SPhos4-Phenyl derivative82
PyridylPd(OAc)₂XPhosHeteroaryl-modified analog75

Reactions occur selectively at the C-4 position due to electronic activation by chlorine .

Catalytic Functionalization

Palladium-mediated Catellani-type reactions enable sequential functionalization:

  • Norbornene insertion at the tetrahydroquinoline NH.

  • Alkylation at the ortho position of the benzamide .

Example pathway:

text
PdII → Norbornene insertion → Oxidative alkylation → Reductive elimination → Final product

This method achieves dual C–H activation with yields up to 70% .

Stability Under Physiological Conditions

Studies on analogous sulfonamides show:

  • pH-Dependent Hydrolysis : Stable at pH 7.4 (t₁/₂ > 24 h) but degrades rapidly in acidic media (pH 2.0, t₁/₂ = 3 h) .

  • Metabolic Oxidation : CYP450 enzymes oxidize the tetrahydroquinoline ring, forming hydroxylated metabolites.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug discovery. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences :

  • The tetrahydroquinoline scaffold in the target molecule introduces conformational rigidity compared to the more flexible triazole derivatives.
Pharmacological and Pesticidal Analogues

and highlight pesticidal benzamides and sulfonamides (e.g., diflufenican , sulfentrazone ), which share functional groups with the target compound:

Compound Name Key Structural Features Biological Use/Activity
Diflufenican () Fluorophenyl, pyridinecarboxamide Herbicide (inhibits carotenogenesis)
Sulfentrazone () Dichlorophenyl, triazole, sulfonamide Herbicide (protoporphyrinogen oxidase inhibitor)
Target Compound Dichlorobenzamide, tetrahydroquinoline-sulfonyl Hypothesized pesticidal or kinase-inhibitory activity (based on structural analogs)

Comparison Notes:

  • Sulfonyl vs. Sulfonamide : The sulfonyl group in the target compound lacks the NH moiety found in sulfentrazone , reducing hydrogen-bonding capacity but increasing stability .

Preparation Methods

Synthetic Strategy and Key Intermediates

The target compound is constructed through three primary intermediates:

  • Tetrahydroquinoline core
  • 4-Fluorophenylsulfonyl-modified tetrahydroquinoline
  • 2,5-Dichlorobenzamide moiety

Each intermediate requires distinct synthetic approaches, as detailed below.

Synthesis of the Tetrahydroquinoline Core

Pictet-Spengler Cyclization

The tetrahydroquinoline scaffold is classically synthesized via the Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of an aniline derivative with a carbonyl compound. For this compound:

  • Starting material : 7-Nitro-1,2,3,4-tetrahydroquinoline
  • Reaction conditions :
    • Aniline derivative (e.g., 4-fluorobenzenesulfonamide) reacts with cycloketones (e.g., cyclohexanone) in trifluoroacetic acid (TFA) at 60°C.
    • Yields: 65–75% after purification via silica gel chromatography.

Reductive Amination

An alternative route involves reductive amination of ketones with amines:

  • Example : Reaction of 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with sodium cyanoborohydride in methanol.
  • Advantage : Higher functional group tolerance compared to Pictet-Spengler.

Introduction of the 4-Fluorophenylsulfonyl Group

Sulfonylation Reaction

The tetrahydroquinoline amine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride :

  • Conditions :
    • Base: Triethylamine (2.5 equiv) in tetrahydrofuran (THF) at 0°C.
    • Reaction time: 4–6 hours at room temperature.
  • Yield : 80–85% after aqueous workup.
Table 1: Optimization of Sulfonylation Conditions
Base Solvent Temperature Yield (%)
Triethylamine THF 0°C → RT 85
NaHCO₃ DCM RT 72
DMAP Acetonitrile 40°C 68

Key Insight : Triethylamine in THF provides optimal yield due to enhanced nucleophilicity of the amine.

Synthesis of 2,5-Dichlorobenzoyl Chloride

Chlorination of Benzoic Acid

2,5-Dichlorobenzoic acid is synthesized via Friedel-Crafts acylation :

  • Procedure :
    • p-Dichlorobenzene reacts with phosgene (COCl₂) in the presence of AlCl₃.
    • Hydrolysis of the resultant acyl chloride with aqueous NaOH yields 2,5-dichlorobenzoic acid.
  • Yield : 90–95%.

Conversion to Acyl Chloride

The acid is converted to 2,5-dichlorobenzoyl chloride using thionyl chloride (SOCl₂) :

  • Conditions : Reflux in SOCl₂ (5 equiv) for 3 hours.
  • Yield : Near-quantitative.

Amide Coupling Reaction

Schotten-Baumann Reaction

The final step involves coupling 2,5-dichlorobenzoyl chloride with the sulfonylated tetrahydroquinoline amine:

  • Conditions :
    • Aqueous NaOH (10%) and THF at 0°C.
    • Slow addition of acyl chloride to avoid polymerization.
  • Yield : 70–75% after recrystallization.

Carbodiimide-Mediated Coupling

For higher yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed:

  • Procedure :
    • EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 25°C.
    • Reaction monitored by TLC until completion.
  • Yield : 85–90%.
Table 2: Comparison of Coupling Methods
Method Reagents Solvent Yield (%)
Schotten-Baumann NaOH, THF THF 75
EDC/HOBt EDC, HOBt DMF 90
DCC DCC, DMAP DCM 82

Key Insight : Carbodiimide-mediated coupling offers superior yields but requires anhydrous conditions.

Industrial-Scale Considerations

Catalytic Optimization

  • Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance sulfonylation efficiency in biphasic systems.
  • Cobalt(II) naphthenate accelerates amidation under mild conditions (78°C, 2 hours).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures for final product.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation :
    • Competitive N-sulfonylation vs. O-sulfonylation is minimized using bulky bases (e.g., DMAP).
  • Acyl Chloride Stability :
    • Storage under argon prevents hydrolysis.
  • Byproduct Formation :
    • Excess thionyl chloride is removed via vacuum distillation.

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:

Sulfonylation : React 1,2,3,4-tetrahydroquinolin-7-amine with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) to install the sulfonyl group .

Benzamide Coupling : Use 2,5-dichlorobenzoyl chloride and activate with HATU or EDCI/HOBt in DMF to couple with the sulfonylated intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Purity Optimization : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS and ¹H/¹³C NMR for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons for dichloro and fluorophenyl groups, sulfonyl S=O at ~135 ppm in ¹³C) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
  • HPLC : Use a C18 column (UV detection at 254 nm) to validate purity and retention time consistency .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize target-agnostic assays to identify potential therapeutic pathways:

  • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, IC₅₀ calculation) .
  • Solubility Assessment : Use shake-flask method (PBS, pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer: Address variability through:

  • Assay Standardization : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (e.g., ATP quantification) .
  • Batch Consistency : Verify compound stability (e.g., LC-MS after 24 hr in assay media) and exclude degraded samples .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Use ≥3 independent experiments .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer: Combine biochemical and omics approaches:

  • Target Identification : Use affinity chromatography (immobilized compound on NHS-activated sepharose) to pull down binding proteins, followed by tryptic digest and LC-MS/MS .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • Molecular Dynamics Simulations : Dock the compound into predicted targets (e.g., COX-2, PARP) using AutoDock Vina and validate binding via SPR .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer: Focus on modular modifications guided by computational and experimental

  • Core Modifications : Synthesize analogs with varied substituents on the benzamide (e.g., 3-nitro vs. 3-cyano) and tetrahydroquinoline (e.g., 6- vs. 7-position sulfonyl) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors and hydrophobic regions .
  • In Vivo Correlation : Test top candidates in rodent models (e.g., xenograft tumors) to link SAR data to efficacy .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported solubility and bioavailability?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) .
  • Bioavailability Studies : Compare oral vs. intravenous administration in rodents, measuring plasma concentration via LC-MS/MS at timed intervals .

Q. What computational tools are recommended for predicting metabolic stability?

Methodological Answer:

  • CYP450 Metabolism : Simulate using StarDrop’s DEREK or Schrödinger’s QikProp to identify vulnerable sites (e.g., sulfonyl cleavage) .
  • Metabolite Identification : Incubate with human liver microsomes (HLM) and analyze by UPLC-QTOF .

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